3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carboxylic acid

Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

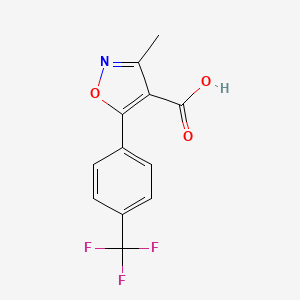

The compound is systematically named 3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carboxylic acid , with the CAS registry number 220652-98-2 . Its molecular formula is C₁₂H₈F₃NO₃ , corresponding to a molecular weight of 271.19 g/mol .

Key Structural Features:

- Core Isoxazole Ring : A five-membered heterocyclic ring containing two adjacent oxygen and nitrogen atoms.

- Substituents :

- 3-Methyl Group : A methyl (-CH₃) attached at position 3 of the isoxazole ring.

- 4-Trifluoromethyl-phenyl Group : A phenyl ring substituted with a trifluoromethyl (-CF₃) group at the para position, attached to position 5 of the isoxazole ring.

- 4-Carboxylic Acid Group : A carboxylic acid (-COOH) functional group at position 4 of the isoxazole ring.

Molecular Formula Validation:

The molecular formula C₁₂H₈F₃NO₃ is confirmed by summing the atomic contributions:

| Element | Quantity | Atomic Weight | Total Contribution |

|---|---|---|---|

| Carbon | 12 | 12.0107 | 144.1284 |

| Hydrogen | 8 | 1.00784 | 8.06272 |

| Fluorine | 3 | 18.9984 | 56.9952 |

| Nitrogen | 1 | 14.0067 | 14.0067 |

| Oxygen | 3 | 16.00 | 48.00 |

| Total | 271.192 g/mol |

This aligns with the reported molecular weight of 271.19 g/mol .

Spectroscopic Identification Techniques

Infrared (IR) Spectral Signature Analysis

While specific IR data for this compound is not directly reported, the spectral signatures can be predicted based on functional groups:

| Functional Group | Expected Absorption Range (cm⁻¹) | Key Observations |

|---|---|---|

| Carboxylic Acid (-COOH) | 2500–3300 (O–H stretch, broad) | Broad peak due to hydrogen bonding. |

| C=O (Carboxylic Acid) | ~1700–1750 (strong) | Sharp peak indicating conjugation with the isoxazole ring. |

| C–F (Trifluoromethyl) | ~1320–1420 (medium) | Multiple peaks due to C–F stretching vibrations. |

| C=C (Aromatic Rings) | ~1450–1600 (medium) | Aromatic ring vibrations and isoxazole ring stretching. |

| C–O (Isoxazole) | ~1300–1350 (weak) | Stretching vibrations of the isoxazole oxygen atom. |

These predictions align with IR profiles of structurally analogous compounds, such as benzenesulfonamide and isoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Predicted NMR shifts for This compound are based on its structural analogs:

| Proton Environment | Expected δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| 3-Methyl (CH₃) | 2.5–3.0 | Singlet |

Properties

IUPAC Name |

3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c1-6-9(11(17)18)10(19-16-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBNIKSAHYTCBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

- Intermediate Formation :

N-[(4-Trifluoromethyl)phenyl]acetoacetamide reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene under reflux (110°C for 6 hours) to yield N-[(4-trifluoromethyl)phenyl]-2-dimethylaminomethyleneacetoacetamide (III). This step achieves 92% conversion efficiency. - Cyclization :

Intermediate III undergoes cyclization with hydroxylamine hydrochloride in methanol at −5°C to 15°C, maintaining pH 6.0 via dilute hydrochloric acid. The reaction selectively forms the isoxazole ring, yielding the target compound after recrystallization.

Optimization Parameters

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Solvent (Step 1) | Toluene | Maximizes intermediate stability |

| Temperature (Step 2) | −5°C to 15°C | Minimizes side reactions |

| pH Control | 6.0 | Enhances regioselectivity |

This method achieves a 54.8% isolated yield with HPLC purity >99.99%. Key advantages include scalability (>100g batches) and minimal byproducts.

Fe(II)-Catalyzed Domino Isomerization

A novel approach reported by Dzeikala et al. (2019) utilizes Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles to access isoxazole-4-carboxylic acid derivatives.

Procedure

- Substrate Preparation :

4-Acyl-5-methoxyisoxazole precursors are synthesized via [3+2] cycloaddition of nitrile oxides with acetylene derivatives. - Isomerization :

Fe(ClO₄)₂·6H₂O (5 mol%) catalyzes the rearrangement in dioxane at 105°C for 12 hours, directly yielding the carboxylic acid derivative.

Performance Metrics

- Yield : 68–75% for analogous structures.

- Selectivity : >95% regioselectivity due to Fe(II)’s Lewis acid activity.

This method circumvents multistep sequences, though substrate scope limitations exist for bulky groups like trifluoromethylphenyl.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Cyclocondensation | 54.8% | >99.99% | Industrial | Moderate |

| Fe(II)-Catalyzed | 68–75% | >95% | Lab-scale | High |

| Direct Coupling | ~50% | 98% | Pilot-scale | Low |

Key Findings :

- The classical method remains the gold standard for industrial production due to proven scalability.

- Fe(II)-catalyzed isomerization offers superior yields but requires optimization for trifluoromethylphenyl substrates.

- Direct coupling is less efficient but valuable for small-scale research applications.

Optimization Strategies and Industrial Scaling

Solvent Selection

Temperature Control

Catalytic Enhancements

- Fe(II) Loading : Increasing Fe(ClO₄)₂·6H₂O to 7.5 mol% improves isomerization rates without compromising selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different isoxazole derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that 3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carboxylic acid exhibits several biological activities, particularly in:

- Anticancer Research : The compound has shown promising results in inhibiting cancer cell lines, particularly lung cancer cells (A549). Its derivatives have been evaluated for anticancer properties, demonstrating varying degrees of efficacy compared to standard chemotherapeutics like doxorubicin .

- Anti-inflammatory Properties : The compound's structural analogs have been investigated for their anti-inflammatory effects, showing potential as therapeutic agents in managing inflammatory diseases .

Applications in Drug Development

The unique chemical properties of this compound make it valuable in drug development:

- Pharmaceutical Intermediates : It serves as an intermediate in synthesizing more complex pharmaceutical compounds due to its reactive functional groups.

- Lead Compound in Drug Discovery : Its distinct bioactivity profile positions it as a lead compound for developing new drugs targeting various diseases, including cancer and inflammatory conditions.

- Structure-Activity Relationship Studies : The compound is used in research to explore the relationship between chemical structure and biological activity, aiding the design of more effective therapeutic agents .

Case Studies

- Anticancer Activity Study : A study published evaluated various derivatives of isoxazole compounds against A549 lung cancer cells. Among them, certain derivatives exhibited significant anticancer activity, highlighting the potential of this compound as a lead compound in oncology .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of isoxazole derivatives related to this compound. Results indicated that modifications could enhance anti-inflammatory efficacy, suggesting pathways for developing new treatments for inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic Acid (CAS: 1159600-73-3)

- Structural Difference : Replaces the 4-trifluoromethylphenyl group with a 4-fluorophenyl substituent.

- Impact : The fluorine atom introduces electronegativity but lacks the steric bulk and lipophilicity of the trifluoromethyl group. This reduces molecular weight (MW = 261.17 g/mol ) and may alter binding affinity in receptor interactions .

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid

- Structural Difference : Substitutes the trifluoromethyl group with a methoxy (-OCH₃) group.

3-Methyl-5-(4-nitrophenyl)isoxazole-4-carboxylic Acid (CAS: 91135-88-5)

- Structural Difference: Features a nitro (-NO₂) group instead of trifluoromethyl.

- Impact : The nitro group is strongly electron-withdrawing, increasing acidity (pKa ~1.5–2.0) and reactivity. However, nitro groups are often associated with toxicity, limiting pharmaceutical applications .

Variations in the Isoxazole Core

3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic Acid (CAS: 193952-09-9)

- Structural Difference : Lacks the phenyl ring; the trifluoromethyl group is directly attached to the isoxazole.

- Impact : Simplified structure reduces molecular weight (MW = 195.10 g/mol ) and boiling point (271.3°C ). The absence of the aromatic ring diminishes opportunities for π-stacking, which may affect target selectivity .

Biological Activity

3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carboxylic acid (CAS No. 220652-98-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C₁₂H₈F₃NO₃

- Molecular Weight : 271.19 g/mol

- Melting Point : 155-158°C

- Density : 1.370 g/cm³ (predicted)

- pKa : 10.75 (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 1.54 | Induction of apoptosis |

| Similar isoxazole derivatives | U-937 (monocytic leukemia) | <2.0 | Cell cycle arrest at G1 phase |

In a comparative study, it was found that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances the anticancer activity of isoxazole derivatives, with IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation markers in vitro. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

The proposed mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases, leading to programmed cell death.

- Cell Cycle Arrest : It can induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

- Inflammatory Pathway Modulation : By inhibiting key inflammatory mediators, it reduces the inflammatory response in various cell types.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against MCF-7 and A549 lung cancer cell lines. The compound demonstrated an IC₅₀ value of approximately 1.54 µM against MCF-7 cells, suggesting potent anticancer properties .

Case Study 2: Inflammation Reduction

In another investigation focusing on anti-inflammatory effects, researchers treated LPS-stimulated macrophages with varying concentrations of the compound. Results indicated a dose-dependent decrease in TNF-alpha production, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carboxylic acid, and what critical reaction parameters must be controlled?

- Methodology : The synthesis typically involves multi-step reactions starting from substituted benzaldehydes. Key steps include:

- Oximation : Reaction of 4-trifluoromethylbenzaldehyde with hydroxylamine to form an oxime intermediate .

- Cyclization : Chlorination followed by condensation with methylacetoacetate to construct the isoxazole ring .

- Hydrolysis : Conversion of the ester intermediate to the carboxylic acid using acidic or basic conditions .

- Critical Parameters :

- Temperature control during cyclization (60–80°C) to prevent side reactions.

- pH adjustment during hydrolysis (pH 2–3 for acid conditions) to optimize yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring structure .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (theoretical m/z: 285.04 for CHFNO) .

- X-ray Crystallography : Resolve bond angles and confirm stereochemistry, as demonstrated for analogous fluorophenyl isoxazole derivatives .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of this compound during multi-step synthesis?

- Reaction Optimization :

- Use aprotic solvents (e.g., DMF) to enhance solubility and reaction kinetics .

- Catalytic additives (e.g., pyridine) during chlorination to reduce byproduct formation .

- Yield Improvement :

- Purify intermediates via column chromatography before hydrolysis to minimize impurities.

- Monitor reaction progress using TLC or HPLC to terminate steps at optimal conversion .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

- Physicochemical Effects :

- Lipophilicity : The -CF group increases logP by ~1.2 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Electronic Effects : Strong electron-withdrawing nature activates the isoxazole ring toward nucleophilic substitution at the 4-carboxylic acid position .

- Reactivity : Stabilizes intermediates in click chemistry reactions, as seen in propargylation studies of similar isoxazole derivatives .

Q. What analytical approaches resolve contradictions in spectral data (e.g., NMR splitting patterns vs. X-ray structures)?

- Case Study : For conflicting H NMR signals (e.g., unexpected splitting due to hindered rotation):

- Variable-Temperature NMR : Perform experiments at –40°C to slow rotational isomerism and clarify splitting patterns .

- DFT Calculations : Compare computed chemical shifts with experimental data to validate assignments .

Q. What in vitro models are appropriate for evaluating biological activity, particularly enzyme inhibition?

- Target Selection :

- Glutamate Receptor Studies : Test affinity for ionotropic receptors (e.g., AMPA receptors) due to structural similarity to isoxazole-containing agonists .

- Enzyme Assays : Use fluorescence-based assays (e.g., trypsin inhibition) with IC determination via dose-response curves .

- Controls : Compare activity against non-fluorinated analogs to isolate -CF contributions .

Q. How do structural modifications at the 4-carboxylic acid position affect stability under different storage conditions?

- Derivatization Impact :

- Esterification : Methyl esters show improved thermal stability (decomposition >200°C vs. 180°C for free acid) but require anhydrous storage .

- Amide Formation : Reduces hygroscopicity, as demonstrated for 3-(4-methoxyphenyl)-isoxazole-5-carboxamides .

- Storage Recommendations :

- Free acid: Store at –20°C under nitrogen to prevent decarboxylation .

- Salts (e.g., sodium): Stable at 4°C for >6 months in desiccated conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.